4-bromo-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
“4-bromo-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a chemical compound. It contains a benzodioxane ring, which is a significant pharmacophore across a number of different therapeutic areas . Compounds with this moiety have been identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamide derivatives bearing a 1,4-benzodioxin ring was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3, followed by a reaction with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been computed. For instance, the molecular weight of “(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone” is 364.15 g/mol . It has a topological polar surface area of 81.4 Ų .Mechanism of Action
While the specific mechanism of action for “4-bromo-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is not mentioned in the available data, similar compounds have shown antibacterial potential. They were found to be active inhibitors of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Properties
IUPAC Name |
4-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-2-15(21)13-9-16-17(24-8-7-23-16)10-14(13)20-18(22)11-3-5-12(19)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUQEYLAUGGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Br)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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